N-ethyl-4-iodobenzamide
Overview
Description
N-ethyl-4-iodobenzamide is a chemical compound with the empirical formula C9H10INO . Its molecular weight is 275.09 . This compound is used by researchers for various applications.
Synthesis Analysis
The synthesis of this compound involves nucleophilic substitution radioiodination using copper chloride as a catalyst . The factors affecting the radiochemical yield of the labeling of this compound include the pH of the medium, substrate concentration, reaction time, cuprous chloride concentration, and temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(NCC)C(C=C1)=CC=C1I
. This indicates that the compound contains an iodine atom attached to a benzamide ring, which is further connected to an ethyl group.
Chemical Reactions Analysis
This compound has been labeled with radioactive iodine via nucleophilic substitution radioiodination . The isotopic exchange reaction between this compound and 125 I − has activation energies of 5.352 and 4.767 kcal/mol without and with a catalyst, respectively .
Physical and Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C9H10INO and it has a molecular weight of 275.09 .
Scientific Research Applications
Imaging of Primary Breast Cancer
N-ethyl-4-iodobenzamide analogues have been studied for their potential in imaging primary breast cancer. A specific compound, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), showed promise in visualizing primary breast tumors in vivo. This compound binds preferentially to sigma receptors overexpressed in breast cancer cells, enabling the visualization of these tumors (Caveliers et al., 2002).
Malignant Melanoma Diagnosis
The use of this compound derivatives in the diagnosis of malignant melanoma has been extensively researched. Specifically, N-(2-diethylaminoethyl)-4-iodobenzamide has shown effectiveness as an agent for malignant melanoma diagnosis via SPECT imaging. The synthesis and biodistribution of technetium-99m-labelled analogues of this compound have been explored for potential improvements in diagnostic accuracy (Auzeloux et al., 1999).
Phase II Clinical Trials for Melanoma Imaging
Phase II clinical trials using iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide) (123I-BZA) have demonstrated its effectiveness as an imaging agent for primary melanomas and metastases. This compound has been proven safe and useful for the detection and follow-up of patients with malignant melanoma, aiding in the discovery of previously undetected lesions and evaluating the results of various therapeutic procedures (Michelot et al., 1993).
Investigation in Breast Cancer Imaging
Research on radioiodinated benzamide, N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), has been conducted to explore its potential in imaging breast cancer. The compound demonstrated high affinity for sigma-1 receptors and showed promise in a rat mammary tumor model, suggesting further investigation into sigma receptor ligands for breast cancer imaging agents (John et al., 1999).
Synthesis and Characterization for Melanoma Imaging
Further studies have focused on the synthesis and characterization of various iodobenzamide derivatives, including N-(2-diethylaminoethyl)-4-iodobenzamide, for potential use as melanoma imaging agents. These studies compare different derivatives to identify the most effective compounds for melanoma and metastases imaging (Moins et al., 2001).
Clinical Applications in Ocular Melanoma
This compound derivatives have also been investigated in the context of ocular melanoma. A study on scintigraphy with [123I]N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) for ocular melanoma showed its utility in both primary ocular melanoma diagnosis and screening for metastases, aiding in patient management (Bacin et al., 1998).
Safety and Hazards
While specific safety and hazard information for N-ethyl-4-iodobenzamide is not available, it’s important to handle it with appropriate safety measures. It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It’s recommended to use personal protective equipment and ensure good ventilation at the workplace .
Properties
IUPAC Name |
N-ethyl-4-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPYHDFCCRYKCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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